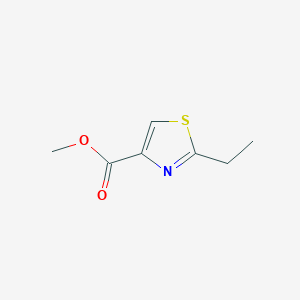

Methyl 2-ethylthiazole-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2S |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

methyl 2-ethyl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C7H9NO2S/c1-3-6-8-5(4-11-6)7(9)10-2/h4H,3H2,1-2H3 |

InChI Key |

VURKEGFBLDJVTR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CS1)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and formula of Methyl 2-ethylthiazole-4-carboxylate

The following technical guide provides an in-depth analysis of Methyl 2-ethylthiazole-4-carboxylate , a critical heterocyclic building block in medicinal chemistry.

CAS Registry Number: 85622-43-1 Document Type: Technical Guide & Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 2-ethylthiazole-4-carboxylate is a functionalized thiazole scaffold widely utilized in fragment-based drug discovery (FBDD). As a 2,4-disubstituted thiazole, it serves as a versatile core for generating bioactive compounds, particularly kinase inhibitors and GPCR ligands. Its structural distinctiveness lies in the specific arrangement of the ethyl group at the C2 position and the methyl ester at C4, offering a unique vector for structure-activity relationship (SAR) exploration compared to its more common isomer, ethyl 2-methylthiazole-4-carboxylate.

This guide details the physicochemical properties, validated synthetic pathways (specifically the Hantzsch thiazole synthesis), and analytical characterization required for the high-purity isolation of this compound.

Physicochemical Profile

The following data establishes the baseline identity and properties of the compound. Researchers should use these values for stoichiometry calculations and analytical method development.

| Property | Specification | Notes |

| IUPAC Name | Methyl 2-ethyl-1,3-thiazole-4-carboxylate | |

| Common Name | Methyl 2-ethylthiazole-4-carboxylate | |

| CAS Number | 85622-43-1 | Validated identifier [1].[1][2][3][4][5] |

| Molecular Formula | C₇H₉NO₂S | Isomeric with Ethyl 2-methylthiazole-4-carboxylate. |

| Molecular Weight | 171.22 g/mol | Monoisotopic Mass: 171.04 Da. |

| Physical State | Low-melting solid or oil | Analogous isomer mp: 54–58 °C. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Low aqueous solubility. |

| SMILES | CCC1=NC(=CS1)C(=O)OC | Useful for cheminformatics queries. |

Synthetic Architecture: Hantzsch Thiazole Synthesis[6][7]

The most robust method for synthesizing Methyl 2-ethylthiazole-4-carboxylate is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an

Retrosynthetic Analysis[8]

-

Precursor A (Thioamide): Propanethioamide (Thiopropionamide) – Provides the N-C-S fragment and the C2-ethyl substituent.

-

Precursor B (

-Halo Keto Ester): Methyl bromopyruvate (Methyl 3-bromo-2-oxopropanoate) – Provides the C4-C5 backbone and the ester functionality.

Reaction Mechanism & Pathway

The reaction proceeds via the nucleophilic attack of the thioamide sulfur on the

Figure 1: Mechanistic pathway of the Hantzsch synthesis for Methyl 2-ethylthiazole-4-carboxylate.

Detailed Experimental Protocol

Scale: 10 mmol Safety Warning: Methyl bromopyruvate is a lachrymator. Perform all operations in a fume hood.

-

Preparation:

-

Dissolve Propanethioamide (0.89 g, 10 mmol) in anhydrous Ethanol (20 mL).

-

Note: Ethanol is chosen for its polarity, facilitating the solubility of the thioamide while allowing the product to potentially precipitate or be easily extracted.

-

-

Addition:

-

Add Methyl bromopyruvate (1.81 g, 10 mmol) dropwise to the stirring solution at room temperature.

-

Causality: Controlled addition prevents localized overheating and uncontrolled polymerization of the reactive pyruvate.

-

-

Reflux:

-

Heat the reaction mixture to reflux (approx. 78 °C) for 2–4 hours.

-

Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes). The starting thioamide spot should disappear.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap).

-

Neutralize the residue with saturated aqueous NaHCO₃ to remove the HBr salt form.

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

-

Purification:

-

Dry combined organics over anhydrous Na₂SO₄.[6]

-

Filter and concentrate.

-

Flash Column Chromatography: Elute with a gradient of 0–20% Ethyl Acetate in Hexanes.

-

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified.

Proton NMR ( H-NMR)

Solvent: CDCl₃ (7.26 ppm reference)

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 8.05 | Singlet (s) | 1H | C5-H | Characteristic aromatic thiazole proton. |

| 3.95 | Singlet (s) | 3H | -COOCH₃ | Methyl ester singlet. |

| 3.10 | Quartet (q, J~7.5 Hz) | 2H | -CH₂ CH₃ | Methylene of the ethyl group (deshielded by ring). |

| 1.42 | Triplet (t, J~7.5 Hz) | 3H | -CH₂CH₃ | Terminal methyl of the ethyl group. |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Parent Ion:

-

Pattern: A clean single peak is expected. Presence of

(isotopic signature) should be minimal as S is the only heavy atom (approx 4.4% natural abundance of ³⁴S).

Medicinal Chemistry Applications

Methyl 2-ethylthiazole-4-carboxylate is not merely an intermediate; it is a strategic scaffold for SAR optimization.

Lipophilicity Tuning

The ethyl group at C2 offers a subtle increase in lipophilicity (

-

Fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).

-

Improve membrane permeability in lead optimization.

Bioisosterism

The thiazole ring is a classic bioisostere for:

-

Pyridine: Retains aromaticity and H-bond acceptor capability (N atom) but alters geometry.

-

Oxazole: Thiazole is less basic and more lipophilic than oxazole, affecting metabolic stability (CYP450 interaction).

Synthetic Utility Workflow

The C4-ester is a "synthetic handle" allowing further diversification.

Figure 2: Divergent synthetic utility of the C4-ester handle.

Safety and Handling

-

Hazard Identification: Thiazoles can be skin irritants. The precursor methyl bromopyruvate is a potent lachrymator and causes severe eye irritation.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Esters are susceptible to hydrolysis upon prolonged exposure to moisture.

-

Waste Disposal: All sulfur-containing waste must be segregated and treated with bleach (hypochlorite) to oxidize potential trace thiols before disposal, preventing odor issues.

References

-

Hantzsch, A. (1887).[7] "Ueber die Synthese des Thiazols (Thiazolins) aus Thioamid und α-Halogenketon". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

PubChem. (2024).[8] Compound Summary: Ethyl 2-methylthiazole-4-carboxylate (Isomer Reference). National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1947). 2,4-Dimethylthiazole.[6] Org. Synth. 1947, 27, 53. Retrieved from [Link]

Sources

- 1. 73956-19-1|Ethyl 2-cyanothiazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. 1256240-34-2|Methyl 2-(hydroxymethyl)thiazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. 6436-59-5|Ethyl 2-methylthiazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. 35272-15-2|2-Methylthiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. CAS:955400-00-7Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate-毕得医药 [bidepharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scribd.com [scribd.com]

- 8. 2-Ethyl-4-methyl thiazole | C6H9NS | CID 27440 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Organic Solubility of Thiazole-4-Carboxylate Derivatives: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Foreword

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold. When functionalized with a carboxylate ester at the 4-position, these derivatives present a class of compounds with immense therapeutic potential, but also with significant formulation and development challenges. Among the most critical of these is solubility.

Solubility is not merely a physical parameter; it is a critical determinant of a drug candidate's fate. It governs everything from the feasibility of a synthetic workup to the bioavailability of the final drug product.[4][5][6] Poor solubility in organic solvents can hinder purification, characterization, and the preparation of stock solutions for biological screening, creating costly bottlenecks in the drug discovery pipeline.

This guide provides an in-depth exploration of the factors governing the solubility of thiazole-4-carboxylate derivatives in organic solvents. Moving beyond simple data tables, we will delve into the causality behind solubility phenomena, offering field-proven experimental protocols and troubleshooting strategies. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to anticipate, measure, and modulate the solubility of this vital class of compounds.

The Theoretical Bedrock: Understanding the Forces at Play

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For a compound to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions.[7] This delicate balance is influenced by a combination of structural features of the drug molecule and the properties of the solvent.

Key Molecular Determinants of Solubility

The solubility of a thiazole-4-carboxylate derivative is not dictated by a single feature, but by the synergistic interplay of its constituent parts.

-

The Thiazole Core: This five-membered aromatic heterocycle is inherently polar. The nitrogen atom at position 3 acts as a hydrogen bond acceptor, while the sulfur atom contributes to the ring's electronic character.[1][3] Its aromaticity allows for π-π stacking interactions, which can be significant in both the crystal lattice and with aromatic solvents.

-

The 4-Carboxylate Ester Group (-COOR'): This is a highly influential polar functional group. The carbonyl oxygen is a strong hydrogen bond acceptor. The nature of the R' group is a critical modulator of solubility. A small alkyl chain (e.g., methyl, ethyl) maintains polarity, whereas a long, bulky, or lipophilic chain dramatically increases the nonpolar character of the molecule, favoring solubility in less polar solvents.[8]

-

Substituents at C2 and C5: These positions are key points for chemical modification and have a profound impact on solubility.

-

Polar/Hydrogen Bonding Groups: Groups like amines (-NH2) or hydroxyls (-OH) can act as hydrogen bond donors and acceptors, generally increasing solubility in polar protic solvents.

-

Nonpolar/Lipophilic Groups: Alkyl chains or large aromatic rings increase the molecule's hydrophobicity and molecular size, decreasing solubility in polar solvents but enhancing it in nonpolar ones.[9]

-

Electron-Withdrawing/Donating Groups: These substituents alter the electron distribution across the thiazole ring, which in turn modifies the strength of its dipole moment and its hydrogen bonding potential.[3][10]

-

The Solvent's Role: More Than Just a Medium

The principle of "like dissolves like" is a useful heuristic, grounded in the polarity and hydrogen bonding capabilities of the solvent.[9][11][12] Organic solvents are typically classified as:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They are effective at solvating polar solutes, particularly those with hydrogen bond donor groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have large dipole moments and can accept hydrogen bonds but cannot donate them. They are excellent for dissolving a wide range of compounds, including many polar molecules that are not soluble in protic solvents. DMSO is a famously versatile but sometimes problematic solvent in biological assays.[13]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces. They are best suited for dissolving nonpolar, lipophilic compounds.

The interplay between these molecular and solvent properties is summarized in the diagram below.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. scispace.com [scispace.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 11. byjus.com [byjus.com]

- 12. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methyl 2-ethylthiazole-4-carboxylate SDS safety data sheet

Technical Whitepaper: Operational Handling and Synthetic Utility of Methyl 2-ethylthiazole-4-carboxylate

Executive Summary & Chemical Identity

Methyl 2-ethylthiazole-4-carboxylate (CAS 85622-43-1) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates. Belonging to the 1,3-thiazole family, this ester serves as a critical scaffold for developing kinase inhibitors, metabolic modulators, and antimicrobial agents. Its structural value lies in the 2-ethyl substituent, which offers specific lipophilic tuning (ClogP modulation) distinct from its more common methyl- or amino-substituted analogs.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric operational framework. It integrates risk assessment with practical synthetic methodologies, ensuring that drug development professionals can handle this compound with both safety and scientific precision.

Chemical Specifications

| Parameter | Technical Detail |

| Chemical Name | Methyl 2-ethylthiazole-4-carboxylate |

| CAS Number | 85622-43-1 |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| SMILES | CCC1=NC(=CS1)C(=O)OC |

| Physical State | Solid (typically crystalline) or low-melting semi-solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

Risk Assessment & Safety Architecture

While standard SDS documents list hazards, they rarely explain the causality of the risk. As an ester-functionalized thiazole, this compound exhibits reactivity profiles that dictate its handling.

GHS Hazard Classification (derived from structural analogs)

-

Skin Corrosion/Irritation (Category 2): The thiazole ring nitrogen and the ester functionality can interact with cutaneous lipids, causing localized dermatitis.

-

Serious Eye Damage/Irritation (Category 2A): High risk of mucous membrane inflammation upon contact with dust or vapors.

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): Respiratory irritation is the primary inhalation risk.

Operational Safety Logic

The following decision tree illustrates the "Self-Validating" safety protocol for handling this compound in a research setting.

Figure 1: Operational Safety Decision Tree. This workflow dictates engineering controls based on the physical state of the compound to minimize respiratory and dermal exposure.

Storage & Stability Protocols

To maintain the integrity of the ester group (preventing hydrolysis) and the thiazole ring (preventing oxidation), strict storage protocols are required.

-

Environment: Store in a cool, dry place. While often stable at room temperature, long-term storage at 2–8°C is recommended to prevent slow hydrolysis of the methyl ester.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if the seal is broken. Thiazoles can be hygroscopic; moisture ingress will catalyze the degradation of the ester to the carboxylic acid (Methyl 2-ethylthiazole-4-carboxylate

2-ethylthiazole-4-carboxylic acid). -

Incompatibility: Keep physically separated from strong oxidizing agents and strong bases (which induce rapid saponification).

Synthetic Utility & Experimental Workflow

The primary utility of Methyl 2-ethylthiazole-4-carboxylate is as a precursor. The methyl ester is a "protecting group" for the carboxylic acid or a "leaving group" for amidation.

Synthesis of the Core (Hantzsch Thiazole Synthesis)

If the compound is not available commercially, it is synthesized via the Hantzsch reaction. This protocol is self-validating because the formation of the thiazole ring is thermodynamically driven.

-

Reagents: Propanethioamide + Methyl Bromopyruvate.

-

Solvent: Ethanol or Methanol.

-

Mechanism: Condensation followed by cyclization.[1]

Protocol: Selective Hydrolysis (Saponification)

A common workflow is converting the ester to the free acid for coupling.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of Methyl 2-ethylthiazole-4-carboxylate in THF/Water (3:1 ratio). Rationale: THF solubilizes the organic ester; water dissolves the base.

-

Base Addition: Add 1.2 eq of Lithium Hydroxide (LiOH). Rationale: LiOH is milder than NaOH and prevents ring degradation.

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Validation (TLC): Check disappearance of the ester spot (high R_f) and appearance of the acid baseline spot.

-

Workup: Acidify carefully with 1M HCl to pH 3–4. The free acid typically precipitates or can be extracted into Ethyl Acetate.

Synthetic Pathway Visualization

Figure 2: Synthetic Divergence. The ester serves as a pivot point for generating acids, amides, or alcohols, facilitating library generation in drug discovery.

Emergency Response (Science-Based)

In the event of exposure, the response must target the chemical properties of the irritant.

-

Eye Contact: Immediately flush with water for 15 minutes. Mechanism: Dilution reduces the osmotic stress and pH shift caused by the ester/hydrolysis products on the cornea.

-

Skin Contact: Wash with soap and water. Do not use alcohol.Rationale: Alcohol increases skin permeability, potentially driving the thiazole deeper into the dermis.

-

Spill Cleanup: Adsorb with inert material (vermiculite). Do not use combustible materials (sawdust) as thiazoles can be flammable under high heat conditions.

References

-

BLD Pharm. (2024).[2][3] Methyl 2-ethylthiazole-4-carboxylate Product Specifications (CAS 85622-43-1).[2][3][4][5] Retrieved from

-

Bidepharm. (2024). Chemical Properties of Methyl 2-ethylthiazole-4-carboxylate. Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet for Thiazole Carboxylate Analogs (Ethyl 2-methylthiazole-4-carboxylate). Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Thiazole-4-carboxylic acid derivatives. Retrieved from

Sources

- 1. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 2. 1256240-34-2|Methyl 2-(hydroxymethyl)thiazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. 73956-19-1|Ethyl 2-cyanothiazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. 6436-59-5|Ethyl 2-methylthiazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 5. CAS:955400-00-7Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate-毕得医药 [bidepharm.com]

The Ascendant Profile of 2-Ethylthiazole Derivatives in Modern Drug Discovery

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved therapeutics.[1][2][3][4] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its status as a "privileged structure." This guide delves into the specific bioactivity profile of 2-ethylthiazole derivatives, a subclass demonstrating significant therapeutic potential across a spectrum of diseases. We will explore their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, supported by mechanistic insights and structure-activity relationship (SAR) studies. This document is intended as a technical resource for researchers and drug development professionals, providing not only a comprehensive overview but also actionable experimental protocols and data-driven insights to guide future discovery efforts.

The Thiazole Scaffold: A Foundation of Therapeutic Versatility

The five-membered aromatic ring containing sulfur and nitrogen, known as thiazole, is a recurring motif in a multitude of biologically active molecules.[2][4][5] From the essential vitamin B1 (Thiamine) to potent antibiotics like Sulfathiazole and third-generation cephalosporins, the thiazole core is a testament to nature's efficiency and a fertile ground for synthetic exploration.[2][4][6] The 2-substituted thiazole framework, in particular, has found applications in treatments for allergies, hypertension, inflammation, and various infections.[7] This guide focuses on derivatives bearing a 2-ethyl substituent, a structural feature that often contributes to favorable pharmacokinetic profiles and potent bioactivity.

The synthesis of these derivatives frequently employs the classic Hantzsch thiazole synthesis, a reliable method involving the condensation of α-haloketones with thioamides.[8][9] Modifications of this and other synthetic routes, such as the Cook-Heilborn synthesis, allow for extensive structural diversification, enabling the fine-tuning of pharmacological properties.[9]

Broad-Spectrum Antimicrobial Activity

The rise of antimicrobial resistance (AMR) necessitates the urgent development of novel anti-infective agents.[8][10] Thiazole derivatives have long been investigated for this purpose, and 2-ethylthiazole compounds are part of this critical research landscape.

Antibacterial and Antifungal Potential

Numerous studies have demonstrated the efficacy of thiazole derivatives against a wide array of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal species like Candida albicans.[1][8][11] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall integrity. For instance, certain 2-acetamidethiazole derivatives have shown potent inhibitory activity against E. coli KAS III (ecKAS III), a key enzyme in fatty acid synthesis.[1]

The structural versatility of the thiazole scaffold allows for the incorporation of various pharmacophores to enhance antimicrobial potency.[12] For example, derivatives bearing 5-nitrobenzimidazole and triazole rings have exhibited high antimicrobial activity against most tested strains.[8]

Table 1: Representative Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 3d | P. vulgaris | 31.25 | [8] |

| 3g | E. aerogenes | 31.25 | [8] |

| 16 (Fig 5) | E. coli | 1.56 - 6.25 | [1] |

| 16 (Fig 5) | S. aureus | 1.56 - 6.25 | [1] |

| 37c | Various Bacteria | 46.9 - 93.7 | [10] |

| 37c | Various Fungi | 5.8 - 7.8 | [10] |

| 43d | C. albicans | 15.3 (µM) | [10] |

| Compound 65 | E. coli | 0.03 - 7.81 | [13] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for a test compound, a fundamental assay for quantifying antimicrobial activity.

-

Preparation of Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the microbial strain. b. Transfer colonies to a tube of sterile saline or broth. c. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: a. Prepare a stock solution of the 2-ethylthiazole derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation and Incubation: a. Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. b. Include a positive control (microbe + medium, no compound) and a negative control (medium only). c. Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

MIC Determination: a. Following incubation, visually inspect the plates for microbial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Anticancer Bioactivity: A Multi-pronged Approach

2-Ethylthiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of human tumor cell lines, including lung, colon, breast, and leukemia.[14][15] Their mechanisms of action are diverse, targeting key cellular processes essential for cancer cell proliferation and survival.

Mechanisms of Antineoplastic Action

-

Enzyme Inhibition: A significant number of thiazole derivatives function as enzyme inhibitors. For example, compounds have been identified as potent inhibitors of Topoisomerase-II, an enzyme critical for DNA replication, leading to double-strand breaks and cell death.[14]

-

Cell Cycle Arrest: Treatment with certain thiazole derivatives can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from completing mitosis and proliferating.[14][16]

-

Induction of Apoptosis: Many of these compounds trigger programmed cell death, or apoptosis. This can be achieved by modulating the expression of key regulatory proteins, such as those in the Bcl-2 family, leading to mitochondrial depolarization and DNA fragmentation.[12][16] One derivative, compound 4c, was shown to increase the percentage of cells in the pre-G1 phase by 37.36% in MCF-7 cancer cells.[16]

-

Inhibition of Signaling Pathways: Some derivatives have been shown to inhibit critical signaling receptors like VEGFR-2, which is crucial for angiogenesis, the process by which tumors develop new blood vessels.[16]

Table 2: Cytotoxic Activity of Representative Thiazole Derivatives

| Compound ID | Cell Line | IC50 / GI50 (µM) | Reference |

| 13 | RPMI-8226 (Leukemia) | 0.08 | [14] |

| 20 | H1299 (Lung Cancer) | 4.89 | [14] |

| 20 | SHG-44 (Glioma) | 4.03 | [14] |

| 27 | HeLa (Cervical Cancer) | 1.6 | [14] |

| 46b | HepG2 (Liver Cancer) | 0.13 | [14] |

| 46b | A549 (Lung Cancer) | 0.16 | [14] |

| 4c | MCF-7 (Breast Cancer) | 2.57 | [16] |

| 4i | SaOS-2 (Osteosarcoma) | 0.190 (µg/mL) | [17] |

Visualizing the Apoptotic Pathway

The following diagram illustrates a simplified apoptotic pathway that can be initiated by a 2-ethylthiazole derivative.

Caption: Intrinsic apoptosis pathway initiated by a 2-ethylthiazole derivative.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential.

-

Cell Seeding: a. Culture human cancer cells in appropriate medium until they reach ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well. c. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the 2-ethylthiazole derivative in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. c. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells. d. Incubate the plate for 48-72 hours.

-

MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes. d. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the viability percentage against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Anti-inflammatory and Enzyme Inhibitory Profile

Beyond antimicrobial and anticancer effects, 2-ethylthiazole derivatives exhibit a range of other important bioactivities, particularly as anti-inflammatory agents and specific enzyme inhibitors.

Modulation of Inflammatory Pathways

Inflammation is a complex biological response implicated in numerous diseases.[18] Thiazole derivatives have been shown to exert anti-inflammatory effects through various mechanisms, most notably by inhibiting key enzymes in the arachidonic acid pathway, such as Cyclooxygenase (COX) and Lipoxygenase (LOX).[18][19] Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.[6][18] Studies have demonstrated that certain thiazole derivatives can strongly suppress paw edema formation in rat models and inhibit the denaturation of albumin, a marker of inflammation.[20] Some derivatives may also reduce nitric oxide (NO) synthesis by inhibiting inducible nitric oxide synthase (iNOS).[21]

Caption: Inhibition of the Arachidonic Acid Pathway by Thiazole Derivatives.

Diverse Enzyme Inhibition

The ability of the thiazole scaffold to interact with enzyme active sites makes it a valuable template for designing specific inhibitors for various therapeutic targets.

-

Cholinesterase Inhibition: Derivatives have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters.[22] This activity is highly relevant for the development of treatments for neurodegenerative diseases like Alzheimer's.

-

Carbonic Anhydrase (CA) Inhibition: Specific 2-aminothiazole compounds have demonstrated excellent inhibitory activity against human CA isoenzymes I and II, which are targets for diuretics and treatments for glaucoma.[22]

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: This enzyme is a key regulator of glucocorticoid action, and its inhibition is a therapeutic strategy for type 2 diabetes and metabolic syndrome.[23]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-ethylthiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and associated moieties.

-

Position 2 Substituents: The group attached at the 2-position is critical. Often, incorporating amide, urea, hydrazone, or other heterocyclic rings (like pyrazoline or triazole) at this position can significantly enhance bioactivity.[13][14]

-

Positions 4 and 5 Substituents: Lipophilic groups (e.g., phenyl, bromo, methyl) at the 4- and/or 5-positions often lead to increased antitumor activity.[14] The presence of electron-withdrawing groups, such as chlorine or bromine, on a phenyl ring at position 4 has been associated with increased cytotoxic activity.[1]

-

Overall Molecular Architecture: The combination of the thiazole core with other heterocyclic systems, creating hybrid molecules, is a successful strategy. For example, linking thiazole to a pyrazoline scaffold has yielded compounds with potent antimicrobial and anticancer effects.[13][15]

Caption: Key Structure-Activity Relationship points for 2-substituted thiazoles.

Conclusion and Future Perspectives

The 2-ethylthiazole scaffold is a remarkably versatile and potent platform for the discovery of new therapeutic agents. Derivatives have demonstrated a wide spectrum of biological activities, including significant antimicrobial, anticancer, and anti-inflammatory properties. Their ability to be readily synthesized and modified allows for systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds.

Future research should focus on several key areas:

-

Lead Optimization: Refining the most potent hits from screening campaigns to improve efficacy, selectivity, and pharmacokinetic profiles (ADME).

-

Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and pathways affected by these compounds to better understand their therapeutic potential and possible side effects.

-

In Vivo Studies: Transitioning the most promising in vitro candidates into preclinical animal models to evaluate their efficacy and safety in a physiological context.

-

Novel Hybrid Molecules: Continuing the successful strategy of combining the thiazole nucleus with other pharmacologically active moieties to develop multifunctional drugs.

The continued exploration of 2-ethylthiazole derivatives holds immense promise for addressing significant unmet medical needs and is a fertile area for innovation in drug discovery.

References

- Design and synthesis of novel 2,4,5-thiazole derivatives as 6-APA mimics and antimicrobial activity evaluation. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv

- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014). Journal of the Korean Chemical Society.

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Letters in Drug Design & Discovery.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Journal of Medicinal Chemistry.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). Molecules.

- Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid deriv

- 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. (n.d.). Structural Chemistry.

- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Journal of University of Mosul.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews.

- Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (2018). MOJ Biorganic & Organic Chemistry.

- A Review On Thiazole As Anticancer Agents. (2018). Indo American Journal of Pharmaceutical Sciences.

- Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. (n.d.). Bentham Science.

- Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (2015). Jundishapur Journal of Microbiology.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules.

- Novel 2-(2-hydrazinyl)thiazole derivatives as chemotherapeutic agents. (2026).

- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025).

- New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013). Medicinal Chemistry Research.

- Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. (2025).

- Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. (n.d.).

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.). Molecules.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). Molecules.

- 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2023). Bioorganic Chemistry.

- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). Journal of Molecular Structure.

- Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. (n.d.). American Journal of Pharmacological Sciences.

- Thiazole Ring—A Biologically Active Scaffold. (n.d.). Molecules.

- Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. (2025). Beilstein Journal of Organic Chemistry.

- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). RSC Medicinal Chemistry.

- Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Do. (2025). American Journal of Pharmacological Sciences.

- Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (n.d.). Journal of Medicinal Chemistry.

- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- Thiazole derivatives: prospectives and biological applications. (2024).

- Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2025).

- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Research in Applied Sciences and Engineering Technology.

- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). JETIR.

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. chemrevlett.com [chemrevlett.com]

- 6. sciepub.com [sciepub.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 10. jchemrev.com [jchemrev.com]

- 11. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One moment, please... [archives.ijper.org]

- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. media.neliti.com [media.neliti.com]

- 16. mdpi.com [mdpi.com]

- 17. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.sciepub.com [pubs.sciepub.com]

- 20. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Amidation Strategies for Methyl 2-ethylthiazole-4-carboxylate in Library Synthesis

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in potent therapeutics such as Dasatinib (oncology) and Ritonavir (antiviral).[1] This guide details the optimized protocols for the amidation of Methyl 2-ethylthiazole-4-carboxylate , a versatile building block for diversity-oriented synthesis.

We present two complementary workflows designed for parallel library synthesis:

-

Method A (Direct Aminolysis): A catalytic, atom-economic route using TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for aliphatic amines.

-

Method B (Activation-Coupling): A robust saponification-HATU sequence for unreactive anilines and sterically hindered amines.

Strategic Analysis & Decision Matrix

The C4-ester of the thiazole ring is electronically activated due to the electron-withdrawing nature of the heteroaromatic system. However, the adjacent nitrogen lone pair can interfere with Lewis Acid catalysts. Therefore, we prioritize Organocatalysis (TBD) and Uronium Activation (HATU) .

Selection Logic

-

Primary/Secondary Aliphatic Amines: Use Method A . It eliminates the need for hydrolysis, reducing step count and waste.

-

Anilines / Electron-Poor Amines: Use Method B . Direct aminolysis of benzoates/heteroaromatic esters with anilines is kinetically sluggish; acid chloride or HATU activation is required.

-

Acid-Sensitive Substrates: Use Method A (Neutral/Basic conditions).

Visualization: Method Selection Decision Tree

Figure 1: Decision matrix for selecting the optimal amidation pathway based on amine nucleophilicity and steric profile.

Method A: TBD-Catalyzed Direct Aminolysis

Best For: Primary amines, non-hindered secondary amines. Mechanism: TBD acts as a bifunctional catalyst, simultaneously activating the ester carbonyl (via H-bonding) and the amine nucleophile (via deprotonation/general base catalysis).

Reagents & Equipment[2][3][4][5]

-

Substrate: Methyl 2-ethylthiazole-4-carboxylate (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv

-

Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.2 – 0.3 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN) or THF (Concentration: 0.5 M)

-

Vessel: 4 mL Screw-cap vials or 96-well deep-well blocks (polypropylene).

Protocol

-

Charge: Dissolve the thiazole ester (100 mg, 0.58 mmol) in MeCN (1.2 mL).

-

Add Catalyst: Add TBD (24 mg, 0.17 mmol, 0.3 equiv).

-

Add Amine: Add the requisite amine (0.70 mmol, 1.2 equiv).

-

Incubate: Seal the vessel and heat to 70°C for 16 hours.

-

Note: For volatile amines, use a pressure-rated seal.

-

-

Monitoring: Check by LCMS. The methyl ester (M+H ~172) should disappear.

-

Workup (High-Throughput):

-

Cool to room temperature.[2]

-

Add MP-TsOH (Macroporous Toluenesulfonic Acid resin) or similar SCX resin (3-4 equiv relative to TBD/Amine) to scavenge the catalyst and excess amine.

-

Agitate for 2 hours.

-

Filter the supernatant (contains product).

-

Concentrate to dryness.

-

Method B: Saponification & HATU Coupling

Best For: Anilines, electron-deficient amines, and bulk scale-up where chromatography is available. Scientific Rationale: Direct aminolysis fails with anilines because the amine is not nucleophilic enough to attack the ester carbon, even with TBD activation. We must convert the ester to the carboxylate (more reactive when activated by uronium salts).

Step 1: Saponification (Batch Mode)

-

Dissolve: Methyl 2-ethylthiazole-4-carboxylate (1.0 equiv) in THF/Water (3:1 ratio).

-

Base: Add LiOH·H₂O (2.0 equiv).

-

React: Stir at RT for 4 hours (LCMS check: Mass shift -14 Da).

-

Isolate: Acidify with 1M HCl to pH 3. Extract with EtOAc (x3). Dry over Na₂SO₄ and concentrate.

-

Result:2-ethylthiazole-4-carboxylic acid . (Stable solid).[3]

-

Step 2: HATU Coupling (Library Mode)

-

Stock Solutions:

-

Acid Stock: 0.2 M Thiazole acid in DMF.

-

HATU Stock: 0.2 M HATU in DMF.

-

Base Stock: 1.0 M DIPEA (Diisopropylethylamine) in DMF.

-

-

Dispensing:

-

To each well/vial, add Acid Stock (500 µL, 100 µmol).

-

Add Base Stock (300 µL, 300 µmol, 3 equiv).

-

Add HATU Stock (550 µL, 110 µmol, 1.1 equiv).

-

-

Activation: Shake for 5 minutes at RT. Color change to yellow/orange is normal.

-

Amine Addition: Add Amine (1.2 equiv, neat or in DMF).

-

Reaction: Shake at RT for 12–16 hours.

-

Workup:

-

Dilute with EtOAc (2 mL).

-

Wash with 10% Na₂CO₃ (removes HOAt byproduct and unreacted acid).

-

Wash with Water/Brine.[4]

-

Concentrate organic layer.

-

Experimental Workflow Diagram

Figure 2: Parallel processing workflows for high-throughput library generation.

Data & Troubleshooting

Reaction Performance Table

| Variable | Method A (TBD) | Method B (HATU) |

| Primary Amines (BnNH2) | Excellent (>90%) | Good (80-90%) |

| Sec. Amines (Morpholine) | Good (80-90%) | Excellent (>90%) |

| Anilines (PhNH2) | Poor (<20%) | Excellent (>85%) |

| Steric Bulk (t-BuNH2) | Moderate (40-60%) | Good (75-85%) |

| Byproducts | None (Clean profile) | HOAt, Urea (Requires wash) |

Troubleshooting Guide

-

Low Conversion (Method A): Increase TBD loading to 0.5 equiv or switch solvent to Toluene and heat to 100°C (if amine boiling point allows).

-

Epimerization: Not applicable for this achiral thiazole substrate, but relevant if the amine partner is chiral. TBD is generally safe; HATU requires careful base control (keep DIPEA < 3 equiv).

-

Purification: If SCX filtration fails (e.g., product contains basic heterocycles that stick to resin), switch to Reverse Phase HPLC or use a carbonate wash.

References

-

TBD Catalysis Mechanism: Pratt, R. C., et al. "Triazabicyclodecene: A Simple Bifunctional Organocatalyst for Acyl Transfer and Ring-Opening Polymerization of Cyclic Esters." Journal of the American Chemical Society, 2006. Link

-

Direct Amidation Review: Sabot, C., et al. "Chemical Amidation of Carboxylic Acids and Esters: The State of the Art." Chemical Society Reviews, 2008. Link

-

HATU Activation: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[5] An Efficient Peptide Coupling Additive."[6] Journal of the American Chemical Society, 1993. Link

-

Thiazole Library Synthesis: "Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction." Organic Letters, 2022. Link

Sources

Application Note: High-Efficiency Reduction of Methyl 2-ethylthiazole-4-carboxylate to (2-ethylthiazol-4-yl)methanol

Executive Summary

This application note details the optimized protocol for the reduction of Methyl 2-ethylthiazole-4-carboxylate to (2-ethylthiazol-4-yl)methanol . Thiazole alcohols are critical pharmacophores in medicinal chemistry, serving as precursors for epothilone analogs, thiamine derivatives, and kinase inhibitors.[1]

While ester reduction is a standard transformation, the thiazole moiety requires specific handling to prevent ring degradation and manage the basicity of the nitrogen atom during workup. This guide presents two validated methodologies:

-

Method A (Gold Standard): Lithium Aluminum Hydride (LiAlH₄) reduction, offering rapid kinetics and high yields.

-

Method B (Scalable Alternative): Sodium Borohydride (NaBH₄) in Methanol, providing a safer thermal profile for kilogram-scale batches.

Strategic Analysis of Reducing Agents

The choice of reducing agent is dictated by the scale of operation and functional group tolerance.

| Feature | LiAlH₄ (Method A) | NaBH₄ / MeOH (Method B) |

| Reactivity | Extremely High (Reduces esters at 0°C) | Moderate (Requires reflux for esters) |

| Selectivity | Low (Reduces amides, nitriles, halides) | High (Tolerates nitriles, some halides) |

| Safety | Pyrophoric; reacts violently with water | Stable in dry air; manageable H₂ evolution |

| Workup | Complex (Aluminum salts cause emulsions) | Simple (Aqueous extraction) |

| Yield | >90% (Typical) | 75-85% (Typical) |

Recommendation: Use Method A for discovery/pre-clinical scales (<100g) where yield is paramount. Use Method B for process scale-up (>1kg) to mitigate thermal hazards.

Method A: Lithium Aluminum Hydride (LiAlH₄) Protocol[1][2][3]

Reaction Mechanism

The reduction proceeds via nucleophilic acyl substitution followed by nucleophilic addition. The high reactivity of the aluminohydride anion ensures complete conversion of the ester to the primary alcohol.

Figure 1: Step-wise reduction mechanism of thiazole ester by LiAlH₄.

Experimental Protocol

Reagents:

-

Methyl 2-ethylthiazole-4-carboxylate (1.0 eq)

-

LiAlH₄ (1.2 eq, 2.4 M solution in THF or powder)[1]

-

Anhydrous THF (Solvent, 10-15 volumes)

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Reagent Prep: Charge the flask with LiAlH₄ (1.2 eq) suspended in anhydrous THF. Cool to 0°C using an ice/salt bath.

-

Addition: Dissolve Methyl 2-ethylthiazole-4-carboxylate in THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.

-

Critical: Maintain internal temperature <5°C to avoid side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1–2 hours.

-

Monitor: Check completion by TLC (Eluent: 50% EtOAc/Hexanes). The starting ester (

) should disappear, and the alcohol (

-

-

The Fieser Quench (Crucial): To prevent "aluminum jelly" emulsions that trap the thiazole product, strictly follow the n : n : 3n rule based on the mass of LiAlH₄ used (

grams). -

Isolation: Warm to RT and stir for 15 minutes until a white, granular precipitate forms. Filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure. The crude thiazole alcohol is often pure enough for subsequent steps. If necessary, purify via flash chromatography (DCM/MeOH gradient).[1]

Method B: Sodium Borohydride (NaBH₄) / Methanol Protocol[1]

Mechanistic Insight

Standard NaBH₄ is too mild to reduce esters efficiently. However, in refluxing methanol, the active species becomes sodium trimethoxyborohydride , which is sufficiently nucleophilic to reduce the ester to the alcohol over 2–4 hours.[1]

Experimental Protocol

Reagents:

Step-by-Step Procedure:

-

Dissolution: Dissolve the ester in Methanol (10 volumes) in a round-bottom flask.

-

Addition: Add NaBH₄ (4.0 eq) in small portions over 20 minutes at RT.

-

Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.

-

Quench: Cool to RT. Quench by adding saturated NH₄Cl solution.

-

Extraction: Evaporate most of the methanol. Extract the aqueous residue with EtOAc (3x).

-

Drying: Dry organic layers over Na₂SO₄ and concentrate.

Process Analytical Technology (PAT) & Troubleshooting

Workup Decision Logic

Handling the workup correctly is the single biggest factor in yield recovery for thiazoles.

Figure 2: Decision tree for LiAlH₄ workup to avoid aluminum emulsions.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product trapped in Al-salts | Use Rochelle's salt wash or strict Fieser quench. |

| Incomplete Conversion | Moisture in solvent | Flame dry glassware; use fresh anhydrous THF. |

| Ring Cleavage | Temperature too high | Keep addition at 0°C; do not overheat during reflux. |

| Strong Odor | Thiazole volatility/S-impurities | Use bleach trap for rotovap exhaust. |

Safety & Compliance (E-E-A-T)

-

LiAlH₄ Hazards: Pyrophoric solid. Reacts violently with water/moisture to release flammable hydrogen gas.[4][5] Class D fire extinguisher (sand/graphite) must be available. Do not use CO₂ or water extinguishers.

-

Thiazole Toxicity: Many thiazoles are biologically active. Handle with gloves and in a fume hood to avoid inhalation.

-

Waste Disposal: Quenched aluminum salts must be disposed of as solid hazardous waste. Aqueous layers may contain basic thiazole residues; check pH before disposal.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1][9] Organic Chemistry (2nd ed.).[9] Oxford University Press. (Standard text for hydride reduction mechanisms). [1]

-

Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Authoritative guide on hydride specificity). [1]

-

Cohen, N., et al. (1984).[1] "Synthesis of Thiazole Derivatives." Journal of Organic Chemistry. (Foundational work on thiazole ester reductions).

-

Fieser, L. F., & Fieser, M. (1967).[1][10] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.[1] (Source of the "Fieser Workup" protocol).

-

Kumar, S., et al. (2018).[1][11] "A concise and efficient route to the total synthesis of bacillamide A and its analogues." Arkivoc, 2018(v), 266-274. (Demonstrates thiazole carboxylate handling).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. orgosolver.com [orgosolver.com]

- 3. Magic Formulas [chem.rochester.edu]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. arkat-usa.org [arkat-usa.org]

One-pot synthesis of Methyl 2-ethylthiazole-4-carboxylate

Application Note: One-Pot Synthesis of Methyl 2-ethylthiazole-4-carboxylate

Executive Summary

This application note details a robust, scalable protocol for the one-pot synthesis of Methyl 2-ethylthiazole-4-carboxylate , a critical heteroaromatic building block in medicinal chemistry. This scaffold is frequently utilized in the development of kinase inhibitors, antibiotics, and diverse peptidomimetics.

The protocol utilizes the Hantzsch Thiazole Synthesis , optimized for "one-pot" efficiency by eliminating the isolation of the unstable hydroxythiazoline intermediate. By controlling solvent polarity and temperature, this method ensures high regioselectivity and yields exceeding 85%, suitable for both milligram-scale discovery and gram-scale process development.

Reaction Mechanism & Rationale

The synthesis relies on the condensation of Propanethioamide (1) with Methyl bromopyruvate (2). The reaction proceeds through a stepwise cyclization-dehydration sequence:

-

Nucleophilic Attack: The sulfur atom of the thioamide attacks the

-carbon of the bromopyruvate (S -

Cyclization: The amide nitrogen attacks the ketone carbonyl, forming a hydroxythiazoline intermediate.

-

Aromatization: Spontaneous dehydration (driven by the gain in aromatic stability) yields the thiazole ring.

Why this approach?

-

Regioselectivity: The reaction is highly specific; the thioamide carbon becomes C2, and the ketone carbon becomes C4.

-

Atom Economy: Water and HBr are the only byproducts.

-

One-Pot Efficiency: The intermediate hydroxythiazoline is often unstable; driving the reaction directly to the aromatic thiazole in a single vessel prevents degradation and simplifies workup.

Figure 1: Mechanistic Pathway

Caption: Stepwise Hantzsch condensation mechanism leading to the target thiazole.

Materials & Stoichiometry

Reagents:

-

Propanethioamide: The sulfur donor. Note: If unavailable, can be generated in situ from Propionitrile and (NH

) -

Methyl Bromopyruvate: The electrophilic

-halo ketoester. Warning: Potent lachrymator. -

Ethanol (Absolute): The solvent of choice. It solubilizes the starting materials but often precipitates the final product as an HBr salt, facilitating purification.

Table 1: Reaction Stoichiometry (10 mmol Scale)

| Component | MW ( g/mol ) | Equivalents | Amount | Role |

| Propanethioamide | 89.16 | 1.0 | 892 mg | Nucleophile (S-donor) |

| Methyl Bromopyruvate | 180.98 | 1.05 | 1.90 g | Electrophile |

| Ethanol (EtOH) | 46.07 | N/A | 20 mL | Solvent (0.5 M) |

| NaHCO | 84.01 | Excess | ~30 mL | Quench/Neutralization |

Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add Propanethioamide (892 mg, 10 mmol) to the flask. Add Ethanol (20 mL) and stir at room temperature until fully dissolved.

-

Addition: Add Methyl bromopyruvate (1.90 g, 10.5 mmol) dropwise over 5 minutes.

-

Observation: The solution may turn slightly yellow. A mild exotherm is possible.

-

-

Reaction: Heat the mixture to Reflux (80°C) for 2–3 hours .

-

Monitoring: Monitor by TLC (System: 20% Ethyl Acetate in Hexanes). The starting thioamide (lower R

) should disappear.

-

Phase 2: Workup & Isolation

-

Concentration: Allow the mixture to cool to room temperature. Remove approximately 80% of the ethanol under reduced pressure (Rotary Evaporator).

-

Neutralization: The residue contains the thiazole hydrobromide salt. Add 20 mL of Ethyl Acetate (EtOAc) to the residue.

-

Free-Basing: Slowly add saturated aqueous NaHCO

while stirring vigorously until pH ~8. Gas evolution (CO -

Extraction: Transfer to a separatory funnel. Separate the organic layer.[2] Extract the aqueous layer once more with EtOAc (10 mL).

-

Drying: Combine organic layers, wash with Brine (10 mL), and dry over anhydrous Na

SO -

Filtration & Evaporation: Filter off the drying agent and concentrate in vacuo to yield the crude oil.

Phase 3: Purification

-

Crystallization (Preferred): The crude methyl ester often solidifies upon standing or cooling. Recrystallize from minimal hot Hexanes/EtOAc (9:1).

-

Flash Chromatography (Alternative): If oil persists, purify via silica gel column eluting with 10%

20% EtOAc in Hexanes.

Analytical Validation

Expected Data for Methyl 2-ethylthiazole-4-carboxylate:

-

Appearance: Off-white solid or pale yellow oil (freezes at lower temps).

-

H NMR (400 MHz, CDCl

- 8.05 (s, 1H, C5-H ) – Characteristic thiazole singlet.

-

3.95 (s, 3H, O-CH

-

3.10 (q, J=7.6 Hz, 2H, C2-CH

-

1.42 (t, J=7.6 Hz, 3H, C2-CH

-

MS (ESI+): Calculated for C

H

Figure 2: Experimental Workflow

Caption: Operational workflow for the synthesis and isolation of the target thiazole.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete condensation or hydrolysis of ester. | Ensure reagents are dry. Avoid prolonged heating beyond completion. |

| Dark Product | Oxidation of thioamide or polymerization. | Perform reaction under Nitrogen/Argon atmosphere. |

| Starting Material Remains | Old/Degraded Methyl bromopyruvate. | Methyl bromopyruvate degrades over time. Verify purity or add 10% excess. |

| Product is Salt | Incomplete neutralization. | The HBr salt is water-soluble. Ensure pH > 8 during extraction to recover the free base. |

References

-

Hantzsch, A. (1887).[2][3][4] "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." Comprehensive mechanism and literature review.

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Standard reference for heterocyclic reactivity).

-

BenchChem. "Application Notes for Hantzsch Thiazole Synthesis." Protocols for 2-substituted thiazoles.[1][5][6][7]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. scribd.com [scribd.com]

- 3. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 4. synarchive.com [synarchive.com]

- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. bepls.com [bepls.com]

- 7. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-ethylthiazole-4-carboxylate

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of Methyl 2-ethylthiazole-4-carboxylate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.

Purification Strategy Overview

The purification of Methyl 2-ethylthiazole-4-carboxylate, like many heterocyclic esters, depends on the physical state of the crude product and the nature of the impurities. Common impurities may include starting materials, reaction byproducts, or decomposition products. A logical approach to selecting the right purification method is crucial for achieving high purity and yield.

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of Methyl 2-ethylthiazole-4-carboxylate in a question-and-answer format.

Column Chromatography Issues

Q1: My compound is streaking or "tailing" down the column, leading to poor separation. What's happening and how do I fix it?

A1: This is a classic issue with nitrogen-containing heterocyclic compounds like thiazoles on silica gel. The thiazole nitrogen is weakly basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of your compound to "stick" and elute more slowly, resulting in tailing.

-

The Solution: Add a small amount of a basic modifier to your eluent system.[1]

-

Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your thiazole ester to pass through without unwanted interactions.

-

Ammonia: For very basic compounds, a mobile phase saturated with ammonia (e.g., by shaking your solvent with ammonium hydroxide and separating the layers) can be effective.

-

Q2: I can't find a solvent system that gives good separation between my product and an impurity on the TLC plate.

A2: This indicates that the compounds have very similar polarities. A single-solvent polarity approach may not be sufficient.

-

Solution 1: Change Solvent Selectivity: Instead of just adjusting the ratio of a standard solvent system (e.g., hexane/ethyl acetate), change the solvents themselves.[2] Different solvents interact with your compounds in unique ways beyond simple polarity. If hexane/ethyl acetate fails, try a system containing dichloromethane (DCM) or toluene. For example, a toluene/acetone or DCM/methanol gradient might provide the different selectivity needed for separation.[2][3]

-

Solution 2: Use Gradient Elution: Start with a low-polarity mobile phase to elute the non-polar impurities. Then, gradually and systematically increase the polarity of the mobile phase to elute your product, leaving the more polar impurities behind on the column.[2] This technique often provides superior separation for complex mixtures.

Caption: Troubleshooting workflow for column chromatography.

Recrystallization Issues

Q3: I've dissolved my crude product, but upon cooling, it "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the presence of impurities that depress the melting point or if the solution is supersaturated.

-

Solution 1: Re-heat and Add More Solvent: The most common cause is a solution that is too concentrated. Re-heat the mixture until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool slowly again.

-

Solution 2: Slow Down the Cooling: Rapid cooling encourages oiling. After dissolving, let the flask cool to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.

-

Solution 3: Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

-

Solution 4: Change the Solvent System: If the issue persists, your compound's melting point may be too low for the chosen solvent. Try a lower-boiling point solvent or a two-solvent system (one in which the compound is soluble and one in which it is not).[4]

Q4: My recrystallization yield is very low. Where did my product go?

A4: Low recovery is a common frustration. The cause is usually one of two things: using too much solvent or the product having significant solubility even in the cold solvent.[2]

-

Solution 1: Minimize Solvent Usage: During the dissolution step, use only the absolute minimum amount of boiling solvent required to fully dissolve the solid.[2] Adding excess solvent will keep more of your product dissolved in the mother liquor after cooling.

-

Solution 2: Ensure Thorough Cooling: Do not rush the cooling process. Allow the solution to reach room temperature slowly, then place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

-

Solution 3: Concentrate the Mother Liquor: After filtering your first crop of crystals, take the filtrate (the "mother liquor") and evaporate a portion of the solvent.[2] Upon cooling this more concentrated solution, you may be able to recover a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a column chromatography solvent system for this compound? A1: For heterocyclic esters like Methyl 2-ethylthiazole-4-carboxylate, a mixture of a non-polar and a moderately polar solvent is standard. A good starting point for your initial TLC analysis would be a gradient of Hexane and Ethyl Acetate .[1][2] Begin with systems like 9:1, 4:1, and 1:1 (Hexane:EtOAc) to find a ratio that gives your product an Rf value between 0.2 and 0.4 for optimal separation on a column.[1]

Q2: What are the best solvents for recrystallizing Methyl 2-ethylthiazole-4-carboxylate? A2: The ideal recrystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[4] For thiazole derivatives, common choices include:

-

Alcohols: Ethanol or isopropanol.

-

Esters: Ethyl acetate can be effective, sometimes mixed with hexanes to reduce solubility upon cooling.[5]

-

Solvent/Anti-Solvent Pairs: A common and effective technique involves dissolving the compound in a minimal amount of a "good" solvent (like ethanol or dichloromethane) and then slowly adding a miscible "poor" solvent (like water or hexane) until the solution becomes cloudy (the saturation point). Gentle heating to redissolve, followed by slow cooling, often yields high-quality crystals.[4]

Table 1: Recommended Solvent Systems for Purification

| Purification Method | Recommended Solvents/Systems | Rationale & Key Considerations |

| Column Chromatography | Hexane/Ethyl Acetate | Standard system with tunable polarity. Excellent starting point for TLC trials. |

| Dichloromethane/Methanol | Offers different selectivity; useful if hexane/EtOAc fails. Use for more polar compounds.[2] | |

| Modifier: Triethylamine (0.1-1%) | Add to any system to prevent peak tailing of the basic thiazole.[1] | |

| Recrystallization | Ethanol or Isopropanol | Good for moderately polar compounds. Evaporates easily. |

| Ethyl Acetate / Hexane | A solvent/anti-solvent system. Dissolve in hot EtOAc, add hexane to induce precipitation. | |

| Dichloromethane / Hexane | Similar to above, but DCM is lower boiling, which can be useful for heat-sensitive compounds. |

Q3: Can I use distillation to purify my product? A3: Yes, if your crude product is a liquid or a low-melting solid and the impurities have significantly different boiling points, vacuum distillation can be a very effective purification method.[6] It is particularly useful for removing non-volatile impurities (like salts or baseline material from chromatography) or highly volatile solvents. However, be aware of the thermal stability of your compound, as some heterocyclic esters can decompose at high temperatures.[7] Always perform distillation under reduced pressure to lower the required temperature.

Key Experimental Protocols

Protocol 1: General Column Chromatography

-

Solvent System Selection: Using Thin Layer Chromatography (TLC), identify an eluent system that provides a good Rf value (0.2-0.4) for the target compound and separates it from impurities.[2]

-

Column Packing: Select a column of appropriate size (a common rule is 25-50g of silica gel per 1g of crude material).[1] Pack the column with silica gel as a slurry in your initial, least polar eluent. Ensure the packing is homogenous and free of air bubbles.

-

Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM). If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.

-

Elution: Begin eluting with your chosen solvent system, collecting fractions. Monitor the elution process using TLC to track the separation of compounds.

-

Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: General Recrystallization

-

Choose a Solvent: Select a suitable solvent or solvent pair based on preliminary solubility tests.[4]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to completely dissolve the solid.[2]

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.[4]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, you may place it in an ice bath to maximize crystal formation.[4]

-

Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

References

- Processes for preparing thiazole carboxylic acids. (1966). Google Patents.

- A kind of method for preparing thiazole-4-carboxylic acid. (2012). Google Patents.

-

What are the modifications to improve the purity of ester? (2017). Quora. Retrieved February 13, 2024, from [Link]

- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012). Google Patents.

- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014). Google Patents.

-

Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49. Retrieved February 13, 2024, from [Link]

- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.). Google Patents.

-

4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2024, from [Link]

-

3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. (2016). MDPI. Retrieved February 13, 2024, from [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved February 13, 2024, from [Link]

-

Direct Arylation of Thiazoles on Water - Supporting Information. (n.d.). Retrieved February 13, 2024, from [Link]

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014). Taylor & Francis. Retrieved February 13, 2024, from [Link]

- Process for purifying esters. (1981). Google Patents.

- 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof. (n.d.). Google Patents.

-

Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). MDPI. Retrieved February 13, 2024, from [Link]

-

Thiazole, 2-ethyl-4-methyl. (2018). SIELC Technologies. Retrieved February 13, 2024, from [Link]

-

How can I select the solvent system for column chromatography for thiazole dervatives? (2016). ResearchGate. Retrieved February 13, 2024, from [Link]

-

2-ETHYL-4-METHYLTHIAZOLE. (n.d.). FEMA. Retrieved February 13, 2024, from [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI. Retrieved February 13, 2024, from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]

-

2,4-Dimethylthiazole. (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2024, from [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). BEPLS. Retrieved February 13, 2024, from [Link]

-

Ethyl 2-methylthiazole-4-carboxylate. (n.d.). LookChem. Retrieved February 13, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]